GB1107, also known as 3,4-dichlorophenyl 3-deoxy-3-[4(3,4,5-trifluorophenyl)-1H-1,2,3-triazol-1-yl]-1-thio-α-D-galactopyranoside, is a novel small-molecule inhibitor of galectin-3, a carbohydrate-binding protein implicated in various pathological processes including cancer and fibrosis. The compound has shown significant promise in preclinical studies for its ability to inhibit tumor growth and metastasis, particularly in lung adenocarcinoma models. Its development represents a strategic effort to target galectin-3 for therapeutic interventions in cancer and other diseases where this protein plays a critical role .
GB1107 was developed by Galecto Biotech and classified as a galectin-3 antagonist. It belongs to a broader category of small-molecule galectin inhibitors that are being explored for their potential applications in treating various diseases characterized by galectin dysregulation. The compound's structure allows it to interact specifically with galectin-3, providing a basis for its therapeutic effects .
The synthetic pathway typically includes:
GB1107 features a complex molecular structure characterized by:
Key structural data include:
GB1107 undergoes several key chemical reactions during its synthesis and in biological contexts:
The efficiency of these reactions is influenced by factors such as temperature, solvent choice, and reaction time, which are optimized during synthesis to achieve high yields and purity .
GB1107 exerts its therapeutic effects primarily through inhibition of galectin-3 activity. The mechanism involves:
Relevant data include:
GB1107 is primarily investigated for its potential applications in oncology:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: